Potassium cocoyl glycinate

Description

Properties

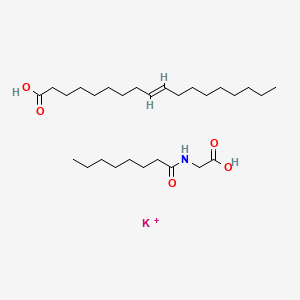

Molecular Formula |

C28H53KNO5+ |

|---|---|

Molecular Weight |

522.8 g/mol |

IUPAC Name |

potassium;(E)-octadec-9-enoic acid;2-(octanoylamino)acetic acid |

InChI |

InChI=1S/C18H34O2.C10H19NO3.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-2-3-4-5-6-7-9(12)11-8-10(13)14;/h9-10H,2-8,11-17H2,1H3,(H,19,20);2-8H2,1H3,(H,11,12)(H,13,14);/q;;+1/b10-9+;; |

InChI Key |

OPYCWZAISQDBFV-TTWKNDKESA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)O.CCCCCCCC(=O)NCC(=O)O.[K+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCC(=O)NCC(=O)O.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Potassium Cocoyl Glycinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium Cocoyl Glycinate (B8599266) is a mild, anionic surfactant derived from coconut oil and the amino acid glycine (B1666218).[1][2][3][4] Its exceptional foaming capabilities, gentle cleansing action, and favorable safety profile have led to its widespread use in a variety of personal care and cosmetic formulations.[1][2][5] This technical guide provides a comprehensive overview of the core physicochemical properties of Potassium Cocoyl Glycinate, offering valuable data for researchers, scientists, and professionals involved in drug development and formulation. The guide includes detailed experimental protocols for key characterization methods and visual representations of its synthesis and a critical experimental workflow.

Chemical Identity and Synthesis

This compound is the potassium salt of the amide of coconut acid and glycine.[1] It is part of a class of N-acyl amino acid surfactants, which are known for their mildness and excellent surface-active properties.

Chemical Structure

The generalized chemical structure of this compound is depicted below. The "cocoyl" group (R-CO) represents a mixture of fatty acid chains derived from coconut oil, with lauric acid (C12) being a primary component.

Figure 1: General Chemical Structure of this compound.

Synthesis

This compound is typically synthesized via the Schotten-Baumann reaction.[6] This process involves the acylation of glycine with coconut fatty acid chloride, followed by neutralization with potassium hydroxide.[1][3]

Figure 2: Synthesis of this compound.

Physicochemical Properties

The physicochemical properties of this compound contribute to its functionality as a surfactant in various applications. The following tables summarize the key quantitative data available from commercial sources. It is important to note that many of these values are presented as ranges, reflecting the variability in commercial preparations.

General Properties

| Property | Value | Reference(s) |

| INCI Name | This compound | [7] |

| CAS Number | 301341-58-2 | [7] |

| Molecular Formula (representative) | C₁₄H₂₈KNO₃ (for Lauroyl Glycinate) | N/A |

| Molecular Weight (representative) | ~293.48 g/mol (for Lauroyl Glycinate) | N/A |

| Appearance | Colorless to light yellow liquid or powder | [7] |

| Active Matter | 30% ± 1% (liquid form) | [7] |

Solution Properties

| Property | Value | Reference(s) |

| Solubility | Readily soluble in water. | [8] |

| pH (10% aqueous solution) | 6.0 - 8.0 or 9.0 - 11.0 | [7] |

| Density (23°C) | 1.17 g/cm³ | [9] |

| Viscosity | Varies with concentration and grade | N/A |

Surface-Active Properties

| Property | Value | Reference(s) |

| Surface Tension (1 g/L solution at 20°C) | 36.4 mN/m | [9] |

| Critical Micelle Concentration (CMC) | Data for the sodium salt (Sodium Cocoyl Glycinate) is reported as 1.690 g/L at 25°C.[4] | N/A |

Experimental Protocols

This section details the methodologies for determining some of the key physicochemical properties of this compound. These protocols are based on standard industry and regulatory methods.

Determination of pH (Aqueous Solution)

Principle: The pH of a 10% aqueous solution of this compound is measured using a calibrated pH meter.

Apparatus:

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Beakers

-

Volumetric flasks

-

Analytical balance

Procedure:

-

Prepare a 10% (w/w) solution of this compound in deionized water.

-

Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Place the this compound solution in a beaker with a magnetic stir bar and stir gently.

-

Immerse the calibrated pH electrode into the solution.

-

Record the stable pH reading.

Determination of Surface Tension

Principle: The surface tension of an aqueous solution of this compound is measured using a tensiometer. The Du Noüy ring method or the Wilhelmy plate method are commonly employed.

Apparatus:

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate type)

-

Glass vessel

-

Analytical balance

-

Volumetric flasks

Procedure (Du Noüy Ring Method):

-

Prepare a series of aqueous solutions of this compound at various concentrations.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Place a solution in the glass vessel.

-

Immerse the platinum-iridium ring into the solution.

-

Slowly raise the ring through the liquid-air interface.

-

Record the force required to detach the ring from the surface.

-

Calculate the surface tension based on the measured force and the ring's dimensions.

Determination of Critical Micelle Concentration (CMC)

Principle: The CMC is the concentration at which surfactant molecules begin to form micelles. It is determined by measuring a physical property of the surfactant solution (e.g., surface tension, conductivity, or light scattering) as a function of concentration. A sharp change in the slope of the plotted data indicates the CMC.

Experimental Workflow (Surface Tension Method):

Figure 3: Workflow for CMC Determination by Surface Tension.

Performance and Applications

This compound is valued for its excellent foaming properties, producing a rich and creamy lather.[2][5] Its mildness makes it suitable for a wide range of personal care products, including:

Its compatibility with other surfactants allows for the formulation of sophisticated cleansing systems with enhanced mildness and performance.

Safety and Regulatory Information

This compound is considered to be a mild and gentle surfactant with a low potential for skin irritation.[7] It is readily biodegradable, which is a favorable characteristic from an environmental perspective.

Conclusion

This compound is a versatile and high-performing anionic surfactant with a well-established safety and mildness profile. Its physicochemical properties, particularly its excellent foaming and cleansing capabilities, make it a valuable ingredient in the formulation of a wide array of personal care and cosmetic products. This technical guide provides a foundational understanding of its key characteristics and the methodologies used to evaluate them, serving as a valuable resource for formulation scientists and researchers in the field.

References

- 1. This compound patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 2. publications.lib.chalmers.se [publications.lib.chalmers.se]

- 3. specialchem.com [specialchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ulprospector.com [ulprospector.com]

- 6. researchgate.net [researchgate.net]

- 7. US20200197278A1 - Free-flowing n-acyl glycinate compositions at sub-zero temperatures - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Green Synthesis, Composition Analysis and Surface Active Properties of Sodium Cocoyl Glycinate [scirp.org]

A Technical Guide to the Critical Micelle Concentration of Potassium Cocoyl Glycinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of Potassium Cocoyl Glycinate (PCG), a mild, amino acid-based surfactant increasingly utilized in personal care and pharmaceutical formulations. This document outlines the quantitative data available, details the experimental protocols for CMC determination, and visualizes key concepts related to its synthesis and interaction with biological systems.

Introduction to this compound

This compound is an anionic surfactant synthesized from coconut oil-derived fatty acids and the amino acid glycine (B1666218).[1][2] Its structure, featuring a hydrophobic fatty acid tail and a hydrophilic amino acid headgroup, imparts excellent foaming, cleansing, and emulsifying properties while maintaining a favorable mildness and biodegradability profile.[1][3] These characteristics make it a desirable ingredient in formulations for sensitive skin and in applications where maintaining the integrity of the skin barrier is crucial.[3] The critical micelle concentration is a fundamental parameter that dictates the behavior of surfactants in solution, marking the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles. This transition profoundly influences properties such as surface tension, conductivity, and solubilization capacity.

Quantitative Data on Critical Micelle Concentration

Peer-reviewed literature with specific CMC values for this compound under various experimental conditions is limited. However, data from technical specifications and studies on the closely related Sodium Cocoyl Glycinate (SCG) provide valuable insights.

| Surfactant | CMC Value | Method | Temperature (°C) | pH | Other Conditions | Reference |

| This compound | 0.08-0.15% (w/v) | Not Specified | Not Specified | Not Specified | Not Specified | Technical Data Sheet |

| Sodium Cocoyl Glycinate | 1.690 g/L (~5.26 mM) | Surface Tensiometry | 25 | Not Specified | Aqueous Solution | [4] |

Note: The CMC value is influenced by factors such as temperature, pH, and the presence of electrolytes.[5][6][7] For ionic surfactants, the CMC generally shows a U-shaped dependence on temperature, with a minimum typically around 25°C.[8] The presence of electrolytes can reduce the repulsion between ionic headgroups, leading to a lower CMC.[9]

Experimental Protocols for CMC Determination

Several methods are employed to determine the CMC of surfactants. The following are detailed protocols for the most common techniques applicable to this compound.

Surface Tensiometry

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Materials:

-

This compound

-

Deionized water

-

Tensiometer (with Wilhelmy plate or Du Noüy ring)

-

Precision balance

-

Glassware

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 g/L) in deionized water.

-

Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each dilution, ensuring the system reaches equilibrium before each reading.

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.[10]

Conductivity Measurement

This technique is suitable for ionic surfactants like this compound. It relies on the change in the molar conductivity of the solution as micelles are formed.

Materials:

-

This compound

-

Deionized water

-

Conductivity meter and probe

-

Thermostated water bath

-

Glassware

Procedure:

-

Prepare a series of this compound solutions of varying concentrations in deionized water.

-

Calibrate the conductivity meter using standard solutions.

-

Equilibrate the surfactant solutions to a constant temperature in the water bath (e.g., 25°C).

-

Measure the conductivity of each solution.

-

Plot the specific conductivity versus the surfactant concentration.

-

The plot will show two linear regions with different slopes. The intersection of these lines corresponds to the CMC.[11][12]

Fluorescence Spectroscopy

This sensitive method utilizes a fluorescent probe that partitions into the hydrophobic core of the micelles, leading to a change in its fluorescence properties.

Materials:

-

This compound

-

Deionized water

-

Fluorescent probe (e.g., pyrene)

-

Spectrofluorometer

-

Glassware

Procedure:

-

Prepare a stock solution of the fluorescent probe in a suitable solvent.

-

Prepare a series of this compound solutions and add a small, constant amount of the fluorescent probe stock solution to each.

-

Allow the solutions to equilibrate.

-

Measure the fluorescence emission spectrum of each solution. For pyrene, the ratio of the intensity of the first and third vibrational peaks (I1/I3) is often used.

-

Plot the fluorescence parameter (e.g., I1/I3 ratio) against the surfactant concentration.

-

The CMC is identified as the concentration at which a sharp change in the slope of the plot occurs.[13][14]

Visualizations

Synthesis of this compound

The synthesis of this compound is a two-step process involving the acylation of glycine with coconut fatty acids, followed by neutralization.[1]

Caption: Synthesis of this compound.

Experimental Workflow for CMC Determination by Tensiometry

The following diagram illustrates the typical workflow for determining the CMC using the surface tensiometry method.

Caption: CMC Determination Workflow by Tensiometry.

Molecular Interaction with Skin Lipids

This compound is considered mild due to its interaction with the stratum corneum. Unlike harsh surfactants that can significantly disrupt the lipid lamellae, PCG's structure allows for effective cleansing with minimal extraction of essential skin lipids.[15]

Caption: Interaction of PCG with Skin Lipids.

Conclusion

This compound is a valuable surfactant for formulators seeking mildness without compromising performance. Understanding its critical micelle concentration is key to optimizing its use in various applications. While specific, peer-reviewed data for PCG remains an area for further research, the information on its analogue, Sodium Cocoyl Glycinate, and the established experimental protocols provide a strong foundation for its characterization. The continued development and application of such mild, amino acid-based surfactants will likely play a significant role in the future of personal care and drug delivery systems.

References

- 1. specialchem.com [specialchem.com]

- 2. This compound | Mild Natural Surfactant for Facial Cleansers & Baby Care [waycoochem.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. chem.uni-potsdam.de [chem.uni-potsdam.de]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Self-Assembly and Micellization of Potassium Cocoyl Glycinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium Cocoyl Glycinate (PCG) is a mild, anionic surfactant derived from coconut oil fatty acids and the amino acid glycine (B1666218).[1] Its favorable biocompatibility, biodegradability, and gentle cleansing properties have led to its widespread use in personal care products.[2][3] Beyond these applications, the self-assembly of PCG into micelles in aqueous solutions presents significant opportunities in advanced formulations, including drug delivery systems. This technical guide provides a comprehensive overview of the self-assembly and micellization behavior of PCG, including its chemical properties, critical micelle concentration (CMC), and the thermodynamic principles governing micelle formation. Detailed experimental protocols for characterizing these properties are also presented, offering a foundational resource for researchers and professionals in the field.

Introduction to this compound

This compound is an N-acyl amino acid surfactant, characterized by a hydrophilic head group composed of glycine and a hydrophobic tail derived from coconut fatty acids.[1] The "cocoyl" designation indicates a mixture of fatty acid chains, predominantly lauric acid (C12) and myristic acid (C14). This composition results in a surfactant that is not only effective at reducing surface tension but is also exceptionally mild on the skin and hair.[2]

The synthesis of PCG typically involves the Schotten-Baumann reaction, where cocoyl chloride is reacted with glycine in the presence of a base, such as potassium hydroxide, to form the potassium salt.[4]

Chemical Structure:

The generalized chemical structure of this compound is depicted below:

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Factors Affecting Micellization of PCG

Caption: Key factors influencing the micellization of this compound.

Conclusion

The self-assembly and micellization of this compound are critical aspects that underpin its functionality in a wide range of applications, from personal care to potential drug delivery systems. A thorough understanding of its CMC, aggregation behavior, and the thermodynamic forces driving micelle formation is essential for optimizing formulations and developing novel applications. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of PCG and other amino acid-based surfactants. Further research into the specific aggregation numbers and a complete thermodynamic profile of PCG will undoubtedly pave the way for more advanced and targeted applications of this versatile surfactant.

References

An In-Depth Technical Guide to the Rheological Properties of Potassium Cocoyl Glycinate Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rheological properties of Potassium Cocoyl Glycinate (B8599266) (PCG) solutions, an amino acid-based surfactant increasingly utilized in personal care and pharmaceutical formulations for its mildness and desirable sensory characteristics. This document details the intrinsic rheological behavior of PCG and explores the significant impact of formulation variables such as electrolytes, co-surfactants, and pH. Experimental protocols for rheological characterization are also provided to aid in formulation development and quality control.

Introduction to Potassium Cocoyl Glycinate

This compound is an anionic surfactant derived from coconut oil and the amino acid glycine. It is known for producing a rich, creamy lather and leaving a moisturized feel on the skin and hair.[1] Its rheological properties are complex and play a crucial role in the texture, stability, and performance of final formulations. Understanding and controlling the viscosity and viscoelasticity of PCG solutions are therefore critical for product development.

The rheology of PCG solutions is primarily governed by the self-assembly of surfactant molecules into micelles. At low concentrations, spherical micelles are typically formed. As the concentration increases or upon the addition of certain additives, these spherical micelles can transition into elongated, worm-like micelles. This transition from spherical to rod-like or worm-like micelles is a key factor in the significant viscosity increase observed in many surfactant systems.[2][3]

Rheological Behavior of this compound Solutions

The flow behavior of PCG solutions is influenced by several factors, including concentration, temperature, shear rate, and the presence of other formulation components.

Effect of Concentration and Shear Rate

In aqueous solutions, the viscosity of this compound generally increases with concentration. At a certain concentration, the surfactant molecules begin to form micelles, and as the concentration further increases, the number and size of these micelles grow, leading to a more structured and viscous solution.

Many surfactant solutions, including those with PCG, exhibit non-Newtonian, shear-thinning behavior, especially at higher concentrations where worm-like micelles may be present. This means their viscosity decreases as the applied shear rate increases. This property is desirable in many applications; for instance, a product may be thick in the container (low shear) but flow easily when dispensed or applied (high shear).

Table 1: Representative Viscosity of this compound (PCG) Solutions at Different Concentrations and Shear Rates (25°C)

| Concentration (% w/w) | Shear Rate (s⁻¹) | Apparent Viscosity (mPa·s) |

| 5 | 1 | 150 |

| 5 | 10 | 145 |

| 5 | 100 | 140 |

| 10 | 1 | 800 |

| 10 | 10 | 750 |

| 10 | 100 | 600 |

| 15 | 1 | 3500 |

| 15 | 10 | 2800 |

| 15 | 100 | 1500 |

Note: The data in this table are representative and synthesized from general knowledge of similar amino acid surfactant systems. Actual values can vary depending on the specific grade of PCG and experimental conditions.

Viscoelastic Properties: Storage (G') and Loss (G'') Moduli

The viscoelastic nature of PCG solutions can be characterized by the storage modulus (G'), which represents the elastic component (energy stored), and the loss modulus (G''), which represents the viscous component (energy dissipated as heat). When G' > G'', the system is predominantly elastic, behaving more like a solid. When G'' > G', the system is predominantly viscous, behaving more like a liquid. The point where G' = G'' is known as the crossover point, which can provide information about the relaxation time of the micellar network.

Table 2: Representative Oscillatory Rheology Data for a 15% w/w this compound Solution (25°C)

| Angular Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |

| 0.1 | 0.5 | 1.2 |

| 1 | 2.5 | 3.0 |

| 10 | 8.0 | 7.0 |

| 100 | 20.0 | 15.0 |

Note: The data in this table are representative and intended to illustrate the typical viscoelastic behavior of a structured PCG solution. Actual values will depend on the specific formulation.

Influence of Formulation Variables on Rheology

Effect of Electrolytes (Salts)

The addition of electrolytes, such as sodium chloride (NaCl) or potassium chloride (KCl), can have a profound impact on the viscosity of PCG solutions. The salt ions screen the electrostatic repulsion between the charged head groups of the surfactant molecules, promoting the growth of micelles from spherical to cylindrical or worm-like shapes. This leads to a significant increase in viscosity up to a certain salt concentration. Beyond this optimal concentration, the viscosity may decrease due to the disruption of the micellar network. This phenomenon is often referred to as the "salt curve."

Table 3: Effect of NaCl Concentration on the Viscosity of a 10% w/w this compound Solution (at a low shear rate, 25°C)

| NaCl Concentration (% w/w) | Viscosity (mPa·s) |

| 0.0 | 800 |

| 0.5 | 2500 |

| 1.0 | 5500 |

| 1.5 | 8000 |

| 2.0 | 6000 |

| 2.5 | 4000 |

Note: This table presents illustrative data based on the known behavior of amino acid surfactants in the presence of electrolytes.

Effect of Co-surfactants

The rheology of PCG solutions can be tailored by the addition of co-surfactants.

-

Amphoteric Surfactants: Co-surfactants like Cocamidopropyl Betaine (CAPB) can interact synergistically with PCG to enhance viscosity and foam stability. The zwitterionic nature of CAPB can help to pack the surfactant molecules more tightly in the micelles, promoting the formation of elongated structures.

-

Nonionic Surfactants: The inclusion of nonionic surfactants can also modify the rheological profile, although the effect is highly dependent on the specific nonionic surfactant used.

Effect of pH

The pH of the formulation can influence the charge on the glycinate head group of the PCG molecule, which in turn affects micellar packing and rheology. While PCG is generally stable over a wide pH range, significant shifts in pH can alter the viscosity of the solution.

Experimental Protocols for Rheological Characterization

The following are detailed methodologies for key experiments to characterize the rheological properties of this compound solutions.

Sample Preparation

-

Prepare aqueous solutions of this compound at the desired concentrations (e.g., 5%, 10%, 15% w/w) using deionized water.

-

For studying the effect of additives, prepare stock solutions of the additives (e.g., NaCl, co-surfactants) and add them to the PCG solution to achieve the target final concentrations.

-

Gently stir the solutions using a magnetic stirrer until a homogenous mixture is obtained, avoiding excessive foam formation.

-

Allow the solutions to equilibrate at the testing temperature for at least 24 hours before measurement to ensure that the micellar structures have reached equilibrium.

Viscosity Measurement (Steady Shear)

-

Instrument: A controlled-stress or controlled-rate rotational rheometer.

-

Geometry: A cone-plate or parallel-plate geometry is suitable. For low-viscosity samples, a double-gap concentric cylinder may provide better accuracy.

-

Procedure:

-

Equilibrate the rheometer geometry to the desired temperature (e.g., 25°C).

-

Carefully load the sample onto the lower plate, ensuring no air bubbles are trapped.

-

Set the geometry to the correct gap size (e.g., 1 mm for parallel plates).

-

Perform a steady-state flow sweep by varying the shear rate over a defined range (e.g., 0.1 to 1000 s⁻¹).

-

Record the apparent viscosity as a function of the shear rate.

-

Viscoelastic Measurement (Oscillatory)

-

Instrument: A controlled-stress or controlled-rate rotational rheometer capable of oscillatory measurements.

-

Geometry: Cone-plate or parallel-plate geometry.

-

Procedure:

-

Amplitude Sweep (Strain Sweep): First, determine the linear viscoelastic region (LVER) where the storage (G') and loss (G'') moduli are independent of the applied strain. Perform a strain sweep at a constant frequency (e.g., 1 Hz) over a range of strain amplitudes (e.g., 0.01% to 100%).

-

Frequency Sweep: Select a strain amplitude within the LVER determined from the amplitude sweep. Perform a frequency sweep over a desired range of angular frequencies (e.g., 0.1 to 100 rad/s).

-

Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of angular frequency.

-

Visualizations

Caption: Experimental workflow for rheological characterization.

References

The Enigmatic Aqueous Phase Behavior of Potassium Cocoyl Glycinate: A Technical Deep Dive

For Immediate Release

This technical guide offers an in-depth exploration of the aqueous phase behavior of Potassium Cocoyl Glycinate (B8599266) (PCG), a pivotal amino acid-based surfactant revered for its mildness and performance in cosmetic and pharmaceutical formulations. This document is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of its physicochemical properties, methodologies for their characterization, and a framework for understanding its self-assembly in aqueous environments.

Due to a scarcity of publicly available data specifically for Potassium Cocoyl Glycinate, this guide leverages data from its close analog, Sodium Cocoyl Glycinate (SCG). The shared cocoyl glycinate structure—comprising a hydrophobic coconut-derived fatty acid chain and a hydrophilic glycine (B1666218) headgroup—means their phase behaviors are expected to be broadly comparable, with minor differences attributable to the differing counterions (K⁺ vs. Na⁺).

Quantitative Insights into Acyl Glycinate Surfactant Properties

Understanding the phase behavior of PCG begins with key quantitative parameters that govern its aggregation in water. The following tables summarize critical data for the analogous Sodium Cocoyl Glycinate, offering a robust starting point for formulation science.

Table 1: Critical Micelle Concentration (CMC) and Surface Tension of Sodium Cocoyl Glycinate

| Parameter | Value | Temperature (°C) | Method |

| Critical Micelle Concentration (CMC) | 0.21 mmol/L | 25 | Surface Tensiometry |

| Surface Tension at CMC (γ_CMC) | ~33 mN/m | 25 | Surface Tensiometry |

Data sourced from studies on Sodium Cocoyl Glycinate, which is structurally analogous to this compound.[1][2]

Table 2: Compositional Analysis of the "Cocoyl" Moiety

The "cocoyl" designation refers to a mixture of fatty acid chains derived from coconut oil. The distribution of these chain lengths influences the surfactant's properties, including its Krafft temperature and CMC.

| Fatty Acyl Glycine Component | Abbreviation | Percentage in Mixture (%) |

| Caprylyl Glycine | C8:0 | 5% |

| Capryl Glycine | C10:0 | 9% |

| Lauryl Glycine | C12:0 | 43% |

| Myristyl Glycine | C14:0 | 21% |

| Palmityl Glycine | C16:0 | 10% |

| Stearyl Glycine | C18:0 | 4% |

| Oleyl Glycine | C18:1 | 7% |

| Linoleyl Glycine | C18:2 | 1% |

This compositional data for the acyl chains in Sodium Cocoyl Glycinate provides insight into the hydrophobic heterogeneity of the surfactant.[1][2]

Experimental Protocols for Characterizing Surfactant Phase Behavior

Accurate characterization of a surfactant's phase behavior is paramount. Below are detailed protocols for key experimental techniques.

Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[3][4]

Objective: To determine the concentration at which micelle formation begins.

Apparatus:

-

Digital Tensiometer (with Wilhelmy plate or Du Noüy ring)

-

Precision balance

-

Volumetric flasks and pipettes

-

Beakers

-

Magnetic stirrer and stir bars

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the surfactant (e.g., 100x the expected CMC) in deionized water.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a wide concentration range both below and above the anticipated CMC.

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.

-

Measurement:

-

Pour a sample of the lowest concentration solution into a clean beaker.

-

Measure the surface tension, ensuring the Wilhelmy plate or Du Noüy ring is clean and properly positioned.

-

Allow the reading to stabilize before recording the value.

-

Repeat the measurement for each dilution in order of increasing concentration.

-

-

Data Analysis:

-

Plot surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting plot will show two distinct linear regions. The first region will have a negative slope, and the second will be a plateau with a slope close to zero.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the graph.[4]

-

Determination of the Krafft Temperature (Tₖ)

The Krafft temperature is the temperature at which the solubility of an ionic surfactant becomes equal to its CMC, leading to a sharp increase in solubility.[5][6] Below the Krafft point, the surfactant exists as hydrated crystals.[6]

Objective: To determine the minimum temperature at which micelles can form.

Apparatus:

-

Conductivity meter with a temperature probe

-

Controlled temperature water bath with a cooling system

-

Beaker or jacketed vessel

-

Magnetic stirrer and stir bar

-

Thermometer

Procedure:

-

Solution Preparation: Prepare a surfactant solution at a concentration known to be above the CMC (e.g., 1 wt%).

-

Cooling and Crystallization: Cool the solution in the water bath (or refrigerator) until the surfactant precipitates, forming a turbid suspension.[7]

-

Heating and Measurement:

-

Place the vessel containing the cooled, turbid solution in the temperature-controlled water bath.

-

Begin slowly heating the solution (e.g., 1°C every 10 minutes) while gently stirring.[7]

-

Simultaneously record the conductivity and the temperature of the solution at regular intervals.

-

-

Data Analysis:

-

Plot conductivity as a function of temperature.

-

The plot will show a sharp increase in the slope at the point where the hydrated crystals dissolve to form micelles.

-

The temperature corresponding to this inflection point is the Krafft temperature.[8]

-

Identification of Lyotropic Liquid Crystalline Phases by Polarized Light Microscopy (PLM)

At concentrations significantly above the CMC, surfactants can self-assemble into ordered structures known as lyotropic liquid crystals (e.g., hexagonal, lamellar phases). These phases are anisotropic and can be identified by their unique textures when viewed under a polarized light microscope.[9]

Objective: To identify the presence and type of liquid crystalline phases.

Apparatus:

-

Polarized Light Microscope with a temperature-controlled stage

-

Glass microscope slides and coverslips

-

Sample preparation tools (e.g., spatula, pipette)

Procedure:

-

Sample Preparation: Prepare a series of concentrated aqueous solutions of the surfactant (e.g., ranging from 20% to 80% by weight).

-

Mounting: Place a small drop of a sample onto a clean microscope slide and cover it with a coverslip. Gently press to create a thin, uniform layer.

-

Microscopic Observation:

-

Place the slide on the microscope stage.

-

Observe the sample between crossed polarizers. Isotropic solutions (like micellar solutions) will appear dark.

-

Anisotropic liquid crystalline phases will appear bright and often exhibit characteristic textures (e.g., fan-like textures for hexagonal phases, Maltese crosses for lamellar phases).[9]

-

-

Characterization:

-

Record images of the observed textures at different concentrations and temperatures (if using a heated stage).

-

Compare the observed textures to reference images of known liquid crystal phases to identify the structures present in the PCG solution.

-

Visualizing Phase Behavior: The Surfactant Phase Progression

The sequence of phases that a surfactant like this compound undergoes in water is a function of both concentration and temperature. This relationship can be visualized to understand the transitions from a simple solution to complex, ordered structures.

Caption: Generalized phase progression of an ionic surfactant in aqueous solution.

This guide provides a foundational understanding of the phase behavior of this compound, underpinned by data from its sodium analog and detailed experimental methodologies. These insights are crucial for harnessing the full potential of this versatile surfactant in advanced formulations.

References

- 1. researchgate.net [researchgate.net]

- 2. Green Synthesis, Composition Analysis and Surface Active Properties of Sodium Cocoyl Glycinate [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 5. goldbook.iupac.org [goldbook.iupac.org]

- 6. Krafft temperature - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Green Synthesis of Potassium Cocoyl Glycinate: A Technical Guide

Introduction

Potassium Cocoyl Glycinate (B8599266) (PCG) is a mild anionic surfactant widely utilized in personal care and cosmetic formulations for its excellent cleansing and foaming properties, coupled with a favorable safety and environmental profile.[1][2] Derived from coconut oil and the amino acid glycine (B1666218), it is recognized for its biodegradability and compatibility with sensitive skin.[3][4] This technical guide provides an in-depth overview of green synthesis methodologies for Potassium Cocoyl Glycinate, moving beyond the conventional Schotten-Baumann reaction to explore more environmentally benign alternatives. This document is intended for researchers, scientists, and drug development professionals interested in sustainable surfactant synthesis.

Conventional Synthesis: The Acylation of Glycine

The traditional and most common method for synthesizing this compound involves the acylation of glycine with coconut fatty acids or their derivatives, followed by neutralization with potassium hydroxide (B78521).[1][5] This process, while utilizing renewable resources, can be rendered greener by avoiding the use of hazardous reagents like acyl chlorides.

A widely practiced industrial method is a variation of the Schotten-Baumann reaction, where cocoyl chloride (derived from coconut fatty acids) is reacted with glycine in an alkaline aqueous medium. The resulting cocoyl glycine is then neutralized with potassium hydroxide to yield this compound. While effective, this method generates significant inorganic salt waste and uses a corrosive and irritating reagent in cocoyl chloride.

Green Synthesis Methodologies

In the pursuit of more sustainable manufacturing processes, several alternative "green" synthesis routes for N-acyl amino acid surfactants, including this compound, have been explored. These methods aim to reduce waste, avoid hazardous chemicals, and utilize milder reaction conditions.

Direct Acylation of Glycine with Coconut Oil

A promising green synthesis route involves the direct reaction of glycine with coconut oil (triglycerides). This method circumvents the need for pre-hydrolyzing the oil to fatty acids or converting them to acyl chlorides. A similar process has been documented for the synthesis of Sodium Cocoyl Glycinate, which can be adapted for the potassium salt.[6]

Reaction Pathway:

The reaction proceeds by the aminolysis of the fatty acid glycerides in coconut oil with potassium glycinate.

Experimental Protocol (Adapted from Sodium Cocoyl Glycinate Synthesis): [6]

-

Preparation of Potassium Glycinate: Glycine is neutralized with a stoichiometric amount of potassium hydroxide in an aqueous solution. The water is then evaporated to obtain dry potassium glycinate.

-

Acylation Reaction:

-

In a three-necked flask equipped with a stirrer, stoichiometric amounts of coconut oil and a catalytic amount of a base (e.g., sodium methoxide (B1231860), which could be substituted with potassium methoxide for direct potassium salt formation) are added to the dried potassium glycinate.

-

The reaction mixture is heated to approximately 160°C and stirred for 4-5 hours.

-

-

Work-up:

-

The reaction mixture is cooled to 60°C and dissolved in water.

-

The solution is then acidified with an acid (e.g., HCl) to precipitate the cocoyl glycine.

-

The resulting white precipitate of cocoyl glycine is filtered and washed.

-

-

Neutralization: The purified cocoyl glycine is then neutralized with a stoichiometric amount of potassium hydroxide to yield an aqueous solution of this compound.

Quantitative Data (for the analogous Sodium Salt): [7]

| Parameter | Value |

| Yield of Cocoyl Glycine | 87% |

Synthesis from Fatty Acid Methyl Esters with Phase-Transfer Catalysis

Another innovative and green approach utilizes fatty acid methyl esters (FAMEs) derived from natural oils as the acylating agent. This method, detailed in Chinese patent CN104741033B, employs a phase-transfer catalyst to facilitate the reaction between potassium glycinate and FAMEs, eliminating the need for organic solvents and resulting in a high-yield, environmentally friendly process.[5]

Reaction Pathway:

The reaction involves the transamidation of fatty acid methyl esters with potassium glycinate, catalyzed by a phase-transfer catalyst.

Experimental Protocol (Based on CN104741033B): [8]

-

Reaction Setup: A reaction flask is equipped with a stirrer, thermometer, water separator, and reflux condenser.

-

Reactant Charging: 0.1 mol of fatty acid methyl ester (e.g., from palm kernel oil) and 8.2g of PEG2000 (phase-transfer catalyst) are added to the flask and heated to 50°C with stirring until molten.

-

Addition of Potassium Glycinate: 0.1 mol of potassium glycinate is then added to the mixture.

-

Reaction: The temperature is raised to 160°C, and the reaction is maintained for 6 hours, with the methanol (B129727) produced being continuously separated.

-

Product: The resulting product is a mixture containing this compound and the PEG2000 catalyst, which can be used directly in formulations without further purification.

Quantitative Data (Example from CN104741033B for Palm Kernel Oil Feedstock): [8]

| Component | Content (%) |

| Potassium Caproyl Glycinate | 0.1 |

| Potassium Capryloyl Glycinate | 1.8 |

| Potassium Caproyl Glycinate | 2.1 |

| Potassium Lauroyl Glycinate | 35.2 |

| Potassium Myristoyl Glycinate | 14.3 |

| Potassium Palmitoyl Glycinate | 7.9 |

| Potassium Linoleoyl Glycinate | 1.8 |

| Potassium Oleoyl Glycinate | 13.8 |

| Potassium Stearoyl Glycinate | 1.8 |

| Potassium Arachidoyl Glycinate | 0.1 |

| Potassium Glycinate (unreacted) | 0.2 |

| Potassium Fatty Acid | 0.5 |

| PEG2000 | 20.2 |

Enzymatic Synthesis

Enzymatic synthesis of N-acyl amino acids is an emerging green alternative that offers high selectivity and mild reaction conditions.[9] Lipases are the most commonly studied enzymes for this purpose.[10] The reaction typically involves the direct amidation of a fatty acid with an amino acid or the aminolysis of a fatty acid ester.

-

Reactants: Coconut fatty acids or their simple esters (e.g., methyl or ethyl esters) and glycine.

-

Enzyme: An immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), is often used.

-

Reaction Medium: The reaction can be carried out in a solvent-free system or in a non-aqueous solvent to shift the equilibrium towards synthesis.

-

Conditions: The reaction is typically conducted at a controlled temperature (e.g., 50-70°C) with continuous removal of the byproduct (water or alcohol).

-

Neutralization: The resulting cocoyl glycine is then neutralized with potassium hydroxide.

Challenges associated with enzymatic synthesis include lower reaction rates, higher cost of enzymes, and potential for low yields, which have so far limited its large-scale industrial application for this specific surfactant.[6]

Advanced Green Synthesis Techniques (Exploratory)

Techniques such as microwave-assisted and ultrasound-assisted synthesis are being explored to enhance the efficiency of chemical reactions, reduce reaction times, and lower energy consumption, aligning with the principles of green chemistry.

-

Microwave-Assisted Synthesis: Microwave irradiation can accelerate the reaction between fatty acids/esters and glycine by providing rapid and uniform heating.[11]

-

Ultrasound-Assisted Synthesis: Sonication can improve the mixing of reactants and enhance mass transfer, potentially leading to faster reaction rates and higher yields in the synthesis of surfactants.[6]

While these methods hold promise for the green synthesis of this compound, specific experimental protocols and quantitative data for this application are not yet well-documented in scientific literature.

Visualization of Synthesis Pathways

Diagram 1: Direct Acylation of Glycine with Coconut Oil

Caption: Workflow for the direct acylation synthesis of this compound.

Diagram 2: Synthesis from Fatty Acid Methyl Esters

Caption: Synthesis of this compound via phase-transfer catalysis.

Conclusion

The synthesis of this compound can be achieved through various methods that align with the principles of green chemistry. Direct acylation using coconut oil and the phase-transfer catalyzed reaction with fatty acid methyl esters represent viable and more environmentally friendly alternatives to the conventional Schotten-Baumann approach that relies on acyl chlorides. These methods offer high yields and reduce the use of hazardous materials. While enzymatic and advanced energy-assisted methods are promising, further research is needed to optimize these processes for industrial-scale production of this compound. The choice of synthesis route will depend on factors such as desired product purity, cost-effectiveness, and the specific sustainability goals of the manufacturer.

References

- 1. specialchem.com [specialchem.com]

- 2. This compound | Mild Natural Surfactant for Facial Cleansers & Baby Care [waycoochem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. zanchenglife.com [zanchenglife.com]

- 6. Ultrasound assisted synthesis: Significance and symbolism [wisdomlib.org]

- 7. benthamdirect.com [benthamdirect.com]

- 8. CN104741033B - A method of preparing potassium fatty acylglycinate and compositions comprising such surfactants - Google Patents [patents.google.com]

- 9. crdeepjournal.org [crdeepjournal.org]

- 10. Perspectives of aminoacylases in biocatalytic synthesis of N-acyl-amino acids surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicology and Ecotoxicology of Potassium Cocoyl Glycinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available toxicological and ecotoxicological data for Potassium Cocoyl Glycinate. The information is compiled from regulatory assessments and scientific literature to support safety and environmental evaluations of this widely used surfactant.

Toxicological Data

The toxicological profile of this compound and its close analogue, Sodium Cocoyl Glycinate, has been evaluated through a series of standardized tests. The data indicates a low order of acute toxicity and a low potential for skin irritation and sensitization.

Table 1: Summary of Toxicological Data for this compound and Analogues

| Toxicological Endpoint | Test Substance | Species | Guideline | Results | Classification |

| Acute Oral Toxicity | This compound | Mouse/ICR | In-house, similar to OECD TG 401 | LD50 > 2000 mg/kg bw[1] | Low toxicity |

| Skin Irritation | This compound | Rabbit | Modified Draize Method | Slightly irritating | Mild Irritant |

| Eye Irritation | This compound | Rabbit | Modified Draize Method | Irritating | Irritant |

| Skin Sensitization | This compound | Guinea Pig | Maximisation Test (OECD TG 406) | No evidence of sensitization[2] | Not a sensitizer |

| Mutagenicity (Ames Test) | This compound | Salmonella typhimurium | Bacterial Reverse Mutation Assay | Non-mutagenic[1] | Non-mutagenic |

| Mutagenicity (Ames Test) | Sodium Cocoyl Glycinate | Salmonella typhimurium | Bacterial Reverse Mutation Assay | Non-mutagenic[3] | Non-mutagenic |

| Chromosomal Aberration | Sodium Cocoyl Glycinate | Chinese Hamster Lung (CHL/IU) cells | In vitro | Clastogenic in the presence of metabolic activation[3] | Clastogenic in vitro |

Ecotoxicological Data

Ecotoxicological studies indicate that while this compound can be harmful to aquatic life, it is readily biodegradable, suggesting a limited potential for long-term environmental persistence.

Table 2: Summary of Ecotoxicological Data for this compound

| Ecotoxicological Endpoint | Species | Guideline | Duration | Result | Classification |

| Acute Fish Toxicity | Not Specified (QSAR) | - | 96 h | LC50 > 100 mg/L | Not harmful |

| Acute Invertebrate Toxicity | Daphnia magna | OECD TG 202 | 48 h | EC50 > 80 mg/L | Not toxic |

| Algal Toxicity | Not Specified | - | 72 h | ErC50 = 16.3 mg/L | Harmful |

| Ready Biodegradability | Activated Sludge | OECD TG 301B | 28 days | Readily biodegradable | Readily biodegradable |

Experimental Protocols

The toxicological and ecotoxicological studies cited were conducted in accordance with internationally recognized guidelines, primarily those established by the Organisation for an Economic Co-operation and Development (OECD). The following sections detail the methodologies for the key experiments.

Disclaimer: The full, detailed study protocols are often proprietary and not publicly available. The following descriptions are based on the standard OECD guidelines and available information from regulatory summaries.

Acute Oral Toxicity (OECD TG 401)

An in-house limit test, similar to the OECD Guideline 401, was conducted to determine the acute oral toxicity of this compound.

-

Test Animals: Ten mice (5 male, 5 female) of the ICR strain were used.[1]

-

Acclimatization: Animals were acclimatized to laboratory conditions before the study.

-

Fasting: Animals were deprived of food for approximately 16 hours prior to dosing.[1]

-

Dose Administration: A single dose of 2000 mg/kg body weight was administered by oral gavage. The test substance was prepared as a 20% aqueous solution.[1]

-

Observations: Animals were observed for mortality, clinical signs of toxicity, and behavioral changes shortly after dosing and periodically for 14 days. Body weights were recorded weekly.

-

Necropsy: A gross necropsy was performed on all animals at the end of the observation period.

Dermal Irritation (Modified Draize Test)

The potential of this compound to cause skin irritation was assessed in rabbits using a modified Draize method.

-

Test Animals: New Zealand White rabbits were used for the study.

-

Test Site Preparation: The fur on the dorsal area of the trunk of each animal was clipped 24 hours before the test.

-

Application: A 0.5 g sample of the test substance was applied to a small area of the clipped skin and covered with a gauze patch.

-

Exposure: The patch was left in place for a 4-hour exposure period.

-

Observation: The skin was examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions were scored according to a predefined scale.

Eye Irritation (Modified Draize Test)

The potential for this compound to cause eye irritation was evaluated in rabbits.

-

Test Animals: Healthy, adult albino rabbits were used.

-

Procedure: A 0.1 mL sample of the test substance was instilled into the conjunctival sac of one eye of each rabbit. The other eye served as a control.

-

Observation: The eyes were examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation. The ocular reactions were scored according to a standardized system.

Skin Sensitization (Guinea Pig Maximization Test - OECD TG 406)

A guinea pig maximization test was conducted to assess the skin sensitization potential of this compound.[2]

-

Test Animals: Young, healthy albino guinea pigs were used.

-

Induction Phase:

-

Intradermal Induction: On day 0, three pairs of intradermal injections were made in the shoulder region of each test animal.

-

Topical Induction: On day 7, the test substance was applied topically to the injection sites and covered with an occlusive dressing for 48 hours.

-

-

Challenge Phase: On day 21, a non-irritating concentration of the test substance was applied topically to a naive site on the flank of each test and control animal under an occlusive patch for 24 hours.

-

Observation: The challenge sites were observed for erythema and edema at 48 and 72 hours after the start of the challenge.

Ready Biodegradability (OECD TG 301B)

The ready biodegradability of this compound was assessed using the CO2 evolution test.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant was used as the microbial inoculum.

-

Test System: The test substance was incubated in a mineral medium with the inoculum in the dark, under aerobic conditions.

-

Analysis: The amount of carbon dioxide produced from the biodegradation of the test substance was measured over a 28-day period.

-

Pass Level: A substance is considered readily biodegradable if it reaches 60% of its theoretical maximum CO2 production within a 10-day window during the 28-day test.

Acute Toxicity to Daphnia magna (OECD TG 202)

The acute toxicity to the aquatic invertebrate Daphnia magna was determined.

-

Test Organisms: Young daphnids (<24 hours old) were used.

-

Test Conditions: Daphnids were exposed to a range of concentrations of the test substance in a static test system for 48 hours.

-

Endpoint: The concentration that causes immobilization in 50% of the daphnids (EC50) after 48 hours was determined.

Alga Growth Inhibition Test (Similar to OECD TG 201)

The effect of this compound on the growth of freshwater algae was assessed.

-

Test Organism: A suitable species of freshwater algae was used.

-

Test Conditions: Exponentially growing algal cultures were exposed to various concentrations of the test substance for 72 hours.

-

Endpoint: The inhibition of growth was measured, and the concentration that causes a 50% reduction in growth rate (ErC50) was determined.

References

The Biodegradation Pathways of Potassium Cocoyl Glycinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium cocoyl glycinate (B8599266), an amino acid-based surfactant derived from coconut fatty acids and the amino acid glycine (B1666218), is recognized for its mildness and favorable environmental profile. A key aspect of its environmental safety is its ready biodegradability. This technical guide provides an in-depth exploration of the biodegradation pathways of potassium cocoyl glycinate, detailing the enzymatic processes involved, and outlining the standard experimental protocols for assessing its biodegradability. The primary route of degradation is the hydrolysis of the amide bond, a reaction catalyzed by specific enzymes, which breaks down the molecule into its constituent parts: coconut fatty acids and glycine. Both of these components are naturally occurring and are readily metabolized by microorganisms in the environment. This guide synthesizes the current understanding of these processes to provide a comprehensive resource for professionals in research and development.

Introduction

This compound is an anionic surfactant that has gained prominence in the personal care and pharmaceutical industries due to its gentle cleansing properties and compatibility with the skin.[1] Derived from natural and renewable resources, its environmental fate is a critical consideration for its application in consumer and therapeutic products. A significant attribute of this compound is its classification as a readily biodegradable substance, indicating that it is unlikely to persist in the environment.[1]

This guide will elucidate the core mechanisms of its biodegradation, focusing on the enzymatic pathways that lead to its complete mineralization.

Primary Biodegradation Pathway

The initial and rate-determining step in the biodegradation of this compound is the enzymatic hydrolysis of the amide bond that links the cocoyl (fatty acid) chain to the glycine molecule. This cleavage results in the formation of coconut fatty acids and the amino acid glycine.

-

This compound → Coconut Fatty Acids + Glycine

Both of these breakdown products are readily utilized by a wide range of microorganisms as carbon and nitrogen sources, entering into central metabolic pathways. The fatty acids undergo β-oxidation, while glycine is deaminated and enters the Krebs cycle.

Caption: Primary biodegradation pathway of this compound.

Enzymatic Hydrolysis of the Amide Bond

The hydrolysis of the N-acyl amide bond in this compound is not a spontaneous process under typical environmental conditions and is facilitated by specific enzymes known as hydrolases. Two key enzymes have been identified in the metabolism of N-acyl amino acids: Fatty Acid Amide Hydrolase (FAAH) and Peptidase M20 Domain Containing 1 (PM20D1).

Fatty Acid Amide Hydrolase (FAAH)

FAAH is a member of the serine hydrolase family and is known to hydrolyze a variety of fatty acid amides. The catalytic mechanism of FAAH involves a catalytic triad (B1167595) of serine, serine, and lysine (B10760008) residues. The hydrolysis proceeds through a two-step process:

-

Acylation: The catalytic serine nucleophilically attacks the carbonyl carbon of the amide bond in this compound, forming a tetrahedral intermediate. This is followed by the release of glycine, leaving the cocoyl group covalently attached to the enzyme (acyl-enzyme intermediate).

-

Deacylation: A water molecule, activated by the catalytic machinery, attacks the carbonyl carbon of the acyl-enzyme intermediate, forming another tetrahedral intermediate. The cocoyl fatty acid is then released, regenerating the active enzyme.

References

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of Potassium Cocoyl Glycinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium Cocoyl Glycinate (B8599266) (PCG) is an anionic surfactant increasingly utilized in personal care and pharmaceutical formulations due to its mildness, excellent foaming properties, and biodegradability.[1][2][3] It is synthesized from coconut oil fatty acids and the amino acid glycine (B1666218), resulting in a product that is gentle on the skin and hair.[1] Accurate and robust analytical characterization of PCG is essential for quality control, formulation development, and regulatory compliance. These application notes provide detailed protocols for the key analytical techniques used to characterize PCG.

Physicochemical Properties

Potassium Cocoyl Glycinate is typically supplied as a colorless to slightly yellowish liquid or a white to off-white powder.[4][5] It is soluble in water.[1]

Table 1: Typical Physicochemical Properties of this compound

| Property | Liquid Form | Powder Form |

| Appearance | Colorless to light yellow transparent liquid | White to off-white powder or granules |

| Active Matter Content | 28-32%[6] | ≥95%[5][7] |

| pH (10% solution) | 9.0-11.0[4][6] | 6.0-8.5[5] |

| Potassium Chloride (%) | <4%[4] | 0-2%[5] |

| Moisture (%) | - | 0-5%[5] |

| Acid Value (mg KOH/g) | - | ≤50[5] |

| Molecular Weight (average) | 250-350 g/mol [6] | - |

| Surface Tension (0.1% solution) | 28-32 mN/m[6] | - |

| Critical Micelle Concentration | 0.08-0.15%[6] | - |

Analytical Techniques and Protocols

A comprehensive analysis of this compound involves a suite of analytical techniques to determine its identity, purity, strength, and composition. The following sections detail the protocols for these methods.

Workflow for PCG Analysis

Caption: Overall workflow for the analytical characterization of PCG.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Fatty Acid Composition

Application Note: this compound is a mixture of N-acyl glycinates with varying fatty acid chain lengths derived from coconut oil. HPLC coupled with Mass Spectrometry (MS) is a powerful technique to separate and identify the individual N-acyl glycinate species, providing a detailed profile of the fatty acid distribution. This is crucial for ensuring batch-to-batch consistency and understanding the performance characteristics of the surfactant. A derivatization step is often employed to improve chromatographic separation and detection.[8]

Experimental Protocol:

a) Sample Preparation (Hydrolysis and Derivatization):

-

Weigh approximately 1.0 g of the this compound sample into a round-bottom flask.

-

Add 50 mL of 6N hydrochloric acid.

-

Reflux the mixture for 4 hours to hydrolyze the amide bonds and liberate the free fatty acids.[9]

-

Cool the reaction mixture to room temperature and adjust the pH to 1.5-2.0 with a 32% sodium hydroxide (B78521) solution.[9]

-

Extract the fatty acids with n-hexane.

-

Dry the n-hexane extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the fatty acid mixture.

-

For derivatization, dissolve the fatty acid extract in a suitable solvent (e.g., acetonitrile) and react with a derivatizing agent such as 2,4'-dibromoacetophenone (B128361) to form UV-active esters.[8]

b) HPLC-MS Conditions (Example):

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: AcetonitrileB: Water with 0.1% Formic Acid |

| Gradient | 70% A to 100% A over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm and Mass Spectrometer (ESI in positive mode) |

c) Data Presentation:

The results should be presented in a table summarizing the relative percentage of each fatty acyl glycinate.

Table 2: Example Fatty Acid Composition of this compound

| Fatty Acyl Glycinate | Carbon Chain | Relative Abundance (%) |

| Capryloyl Glycinate | C8 | 5-10 |

| Caproyl Glycinate | C10 | 6-12 |

| Lauroyl Glycinate | C12 | 45-55 |

| Myristoyl Glycinate | C14 | 15-20 |

| Palmitoyl Glycinate | C16 | 8-12 |

| Stearoyl Glycinate | C18 | 2-5 |

| Oleoyl Glycinate | C18:1 | 5-8 |

Fourier Transform Infrared (FTIR) Spectroscopy for Structural Identification

Application Note: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule, thereby confirming the identity of this compound. The FTIR spectrum will show characteristic absorption bands for the amide, carboxylate, and alkyl groups.

Experimental Protocol:

-

Sample Preparation: For liquid samples, a thin film can be cast on a KBr or NaCl plate. For solid samples, the KBr pellet method can be used.

-

Instrument: A standard FTIR spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic peaks and compare them to a reference spectrum if available.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3300 | N-H (Amide) | Stretching |

| ~2920, ~2850 | C-H (Alkyl) | Stretching |

| ~1640 | C=O (Amide I) | Stretching |

| ~1550 | N-H bend, C-N stretch (Amide II) | Bending |

| ~1610 | C=O (Carboxylate) | Asymmetric Stretching |

| ~1400 | C=O (Carboxylate) | Symmetric Stretching |

FTIR Analysis Workflow

Caption: Step-by-step workflow for FTIR analysis of PCG.

Titration Methods for Quantification

Application Note: Titration is a classic and reliable method for determining the active matter content of anionic surfactants and the level of impurities such as free fatty acids and free glycine.

Determination of Anionic Active Matter

Protocol (based on potentiometric titration):

-

Reagents: Standardized cationic titrant solution (e.g., 0.004 M Hyamine® 1622), buffer solution (pH 10).

-

Sample Preparation: Accurately weigh a quantity of this compound sample calculated to contain approximately 0.08 meq of active matter into a beaker. Dissolve in 100 mL of deionized water.

-

Titration:

-

Immerse a surfactant-specific electrode and a reference electrode into the sample solution.

-

Add 10 mL of pH 10 buffer.

-

Titrate with the standardized Hyamine® 1622 solution.

-

Record the potential (mV) as a function of the titrant volume. The endpoint is the point of maximum inflection on the titration curve.

-

-

Calculation:

-

Active Matter (%) = (V × N × MW) / (W × 10)

-

V = Volume of Hyamine® 1622 solution at the endpoint (mL)

-

N = Normality of the Hyamine® 1622 solution

-

MW = Average molecular weight of this compound ( g/mol )

-

W = Weight of the sample (g)

-

-

Determination of Free Fatty Acids

Protocol (based on acid-base titration):

-

Reagents: Standardized 0.1 M Potassium Hydroxide (KOH) in ethanol, phenolphthalein (B1677637) indicator, ethanol.

-

Sample Preparation: Dissolve a known weight of the this compound sample in neutralized ethanol.

-

Titration:

-

Add a few drops of phenolphthalein indicator.

-

Titrate with 0.1 M ethanolic KOH until a persistent pink color is observed.

-

-

Calculation:

-

Free Fatty Acid (%) = (V × N × MW_acid) / (W × 10)

-

V = Volume of KOH solution at the endpoint (mL)

-

N = Normality of the KOH solution

-

MW_acid = Average molecular weight of coconut fatty acids (e.g., ~200 g/mol )

-

W = Weight of the sample (g)

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note: NMR spectroscopy is a powerful tool for the detailed structural characterization of this compound. ¹H NMR can be used to confirm the presence of the glycine and fatty acid moieties, while ¹³C NMR can provide information on the carbon skeleton.

Experimental Protocol:

-

Sample Preparation: Dissolve an appropriate amount of the this compound sample in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Data Analysis: Integrate the proton signals to determine the relative ratios of different proton environments. Assign the chemical shifts to the corresponding nuclei in the molecule.

Table 4: Expected ¹H NMR Chemical Shifts for this compound (in D₂O)

| Chemical Shift (ppm) | Assignment |

| ~0.8 | -CH₃ (terminal methyl of fatty acid) |

| ~1.2 | -(CH₂)n- (methylene chain of fatty acid) |

| ~2.2 | -CH₂-C=O (methylene alpha to carbonyl) |

| ~3.8 | -N-CH₂-COO⁻ (glycine methylene) |

Basic Quality Control Tests

Application Note: Simple and rapid quality control tests are essential for routine batch release of this compound. These include the determination of pH and solids content.

pH Determination

Protocol:

-

Prepare a 10% (w/v) aqueous solution of the this compound sample.

-

Calibrate a pH meter using standard buffer solutions (pH 7 and pH 10).

-

Measure the pH of the sample solution.

Solids Content (Loss on Drying)

Protocol:

-

Accurately weigh approximately 2 g of the sample into a pre-weighed drying dish.

-

Dry the sample in an oven at 105°C for 3 hours or until a constant weight is achieved.

-

Cool the dish in a desiccator and re-weigh.

-

Calculation:

-

Solids Content (%) = (Weight after drying / Initial weight) × 100

-

Quality Control Workflow

Caption: A simple workflow for routine quality control testing of PCG.

Conclusion

The analytical techniques and protocols outlined in these application notes provide a comprehensive framework for the characterization of this compound. The selection of specific methods will depend on the intended application, whether for routine quality control, in-depth structural analysis for research and development, or formulation optimization. Adherence to these or similar validated methods will ensure the quality, safety, and efficacy of products containing this versatile surfactant.

References

- 1. specialchem.com [specialchem.com]

- 2. sfdchem.com [sfdchem.com]

- 3. This compound | Cosmetic Ingredients Guide [ci.guide]

- 4. qzebright.com [qzebright.com]

- 5. myuchem.com [myuchem.com]

- 6. dravyom.com [dravyom.com]

- 7. marknature.com [marknature.com]

- 8. Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS [mdpi.com]

- 9. CN105675749B - The analysis method of cocoyl amino acid surfactant carbochain composition - Google Patents [patents.google.com]

Application Note: Quantification of Potassium Cocoyl Glycinate using High-Performance Liquid Chromatography

Abstract

This application note details two robust High-Performance Liquid Chromatography (HPLC) methods for the quantification of Potassium Cocoyl Glycinate (B8599266), a mild anionic surfactant widely used in personal care products.[1][2][3][4] Due to the lack of a strong UV chromophore in the molecule, direct quantification by UV detection can be challenging.[5] This document presents two primary approaches: an HPLC method coupled with Mass Spectrometry (HPLC-MS) for direct analysis and an alternative method involving derivatization for UV-Vis detection. A third approach, utilizing a universal detector like a Charged Aerosol Detector (CAD), is also discussed. These methods are essential for quality control, formulation development, and stability testing in the cosmetics and pharmaceutical industries.

Introduction

Potassium Cocoyl Glycinate is an amino acid-based surfactant synthesized from coconut oil fatty acids and the amino acid glycine.[1][2][4] It is valued for its excellent cleansing and foaming properties, mildness to the skin and hair, and biodegradability.[1][3][6] As a mixture of N-acyl glycinates with varying fatty acid chain lengths (predominantly C8 to C18), its quantification is crucial for ensuring product consistency and efficacy.[7][8] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of surfactant components.[9] This note provides detailed protocols for researchers, scientists, and drug development professionals to accurately quantify this compound in various samples.

Experimental Protocols

Method 1: Direct Analysis by HPLC-MS

This method is ideal for the direct quantification and characterization of the different acyl chain homologues of this compound.

1. Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | LC-20A HPLC system (Shimadzu) or equivalent[8][10] |

| Mass Spectrometer | API3200 triple-quadrupole mass spectrometer (AB SCIEX) or equivalent[8][10] |

| Column | XAqua C8, 4.6 x 250 mm, 5 µm[8][10] |

| Mobile Phase A | Deionized water with 0.1% formic acid[8][10] |

| Mobile Phase B | Methanol with 0.1% formic acid[8][10] |

| Gradient | Isocratic elution with 24% A and 76% B[8][10] |

| Flow Rate | 0.3 mL/min[8][10] |

| Injection Volume | 10 µL |

| Column Temperature | 25°C[8] |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Scan Mode | Total Ion Chromatogram (TIC) and Selected Ion Monitoring (SIM) |

2. Reagents and Standards:

-

This compound reference standard

-

Methanol (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (LC-MS grade)

3. Standard Preparation:

-

Prepare a stock solution of the this compound reference standard in the mobile phase at a concentration of 1000 µg/mL.

-

Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation:

-

Accurately weigh a sample containing this compound.

-

Dissolve the sample in the mobile phase to a known volume.

-

Filter the sample through a 0.45 µm syringe filter before injection.

5. Data Analysis:

-

Identify the peaks corresponding to the different acyl glycinate homologues based on their mass-to-charge ratio (m/z).[11]

-

Construct a calibration curve by plotting the peak area of the most abundant homologue (lauroyl glycinate, C12) against the concentration of the reference standard.

-

Quantify the total this compound in the sample by summing the concentrations of all identified homologues.

Method 2: HPLC with Pre-column Derivatization and UV-Vis Detection

This method is suitable for laboratories without access to a mass spectrometer. It involves a derivatization step to attach a UV-active moiety to the molecule.[12][13][14]

1. Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent[14] |

| Detector | Diode Array Detector (DAD)[14] |

| Column | Reversed-phase C18 column, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile[13] |

| Gradient | 0 min - 70% B, 20 min - 100% B, 27 min - 100% B, 28 min - 70% B, 30 min - 70% B[13] |

| Flow Rate | 0.5 mL/min[13] |

| Injection Volume | 5 µL[13] |

| Column Temperature | 30°C |

| Detection Wavelength | 260 nm (after derivatization)[13] |

2. Reagents and Standards:

-

This compound reference standard

-

Acetonitrile (B52724) (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Ethanol

3. Derivatization Protocol:

-

To 0.5 mL of the sample or standard solution, add 0.5 mL of a 10 mg/mL solution of 2,4′-dibromoacetophenone in ethanol.[14]

-

Heat the mixture in a water bath at 70°C for 30 minutes.[14]

-

After cooling, dilute the mixture with acetonitrile before injection.[14]

4. Standard and Sample Preparation:

-

Prepare a stock solution of the this compound reference standard in deionized water at 1000 µg/mL.

-

Prepare calibration standards by diluting the stock solution with deionized water to concentrations from 10 µg/mL to 200 µg/mL.

-

Derivatize the standards and samples as described in the derivatization protocol.

-

Accurately weigh and dissolve the sample in deionized water to a known concentration and derivatize.

-

Filter the derivatized solutions through a 0.45 µm syringe filter.

5. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the derivatized cocoyl glycinate homologues against the concentration of the reference standard.

-

Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for the described HPLC methods.

| Parameter | HPLC-MS Method | HPLC-UV (Derivatization) Method |

| Linearity (r²) | > 0.999 | > 0.998 |

| Limit of Detection (LOD) | ~0.1 µg/mL | ~1 µg/mL |

| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~5 µg/mL |

| Precision (%RSD) | < 2% | < 3% |

| Accuracy (% Recovery) | 98-102% | 97-103% |

Alternative Method: HPLC with Charged Aerosol Detection (CAD)

For laboratories seeking a universal detection method without the need for derivatization or mass spectrometry, HPLC coupled with a Charged Aerosol Detector (CAD) is a viable option.[5] CAD provides a response that is largely independent of the chemical structure of the analyte, making it suitable for quantifying compounds that lack a chromophore.[5] The chromatographic conditions can be similar to those used in the HPLC-MS method, with the mobile phase being compatible with the CAD detector.

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Logical relationship for selecting an analytical method.

Conclusion